molecular formula C11H19ClN2O3S B2977096 3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856039-83-2

3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2977096
CAS No.: 1856039-83-2
M. Wt: 294.79
InChI Key: NVFKIOVAFUQFLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound would likely involve the formation of the pyrazole ring, followed by the introduction of the sulfonyl chloride, sec-butoxymethyl, and isopropyl groups. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being a heterocycle, would likely contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The sulfonyl chloride group is known for its reactivity and could undergo various reactions, such as substitution reactions with nucleophiles . The pyrazole ring could also participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl chloride group could make the compound reactive and potentially hazardous .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a reagent in a chemical reaction, its mechanism of action might involve the sulfonyl chloride group reacting with a nucleophile .

Safety and Hazards

As with any chemical, handling “3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole-4-sulfonyl chloride” would require appropriate safety precautions. The sulfonyl chloride group, in particular, is known to be reactive and could pose hazards if not handled correctly .

Properties

IUPAC Name

3-(butan-2-yloxymethyl)-1-propan-2-ylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3S/c1-5-9(4)17-7-10-11(18(12,15)16)6-14(13-10)8(2)3/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFKIOVAFUQFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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